

An In-depth Technical Guide to 1-Methyl-1H-imidazole-2-carbaldehyde

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Compound of Interest

Compound Name: 1-Methyl-1H-imidazole-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract: **1-Methyl-1H-imidazole-2-carbaldehyde** is a heterocyclic building block with significant applications in organic synthesis and medicinal chemistry. Its unique structure, combining an electron-rich imidazole ring with a reactive aldehyde functional group, makes it a versatile precursor for a wide range of derivatives.^[1] This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of **1-Methyl-1H-imidazole-2-carbaldehyde**, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

1-Methyl-1H-imidazole-2-carbaldehyde is a clear, colorless to yellow solid at room temperature.^[2] It is soluble in water and characterized by the following properties:^[2]

Property	Value	Reference
Molecular Formula	C ₅ H ₆ N ₂ O	[1][3][4]
Molecular Weight	110.11 g/mol	[1][3][4]
Melting Point	36-39 °C	[2][3]
Boiling Point	70-74 °C at 1 mmHg	[2][3]
Flash Point	102 °C (215.6 °F) - closed cup	[3]
Density	1.211 g/cm ³ (estimate)	[2]
pKa	4.17 ± 0.25 (Predicted)	[2]
Water Solubility	Soluble	[2]
CAS Number	13750-81-7	[1][3][4]
InChI Key	UEBFLTZXUXZPJO-UHFFFAOYSA-N	[3][4]

Experimental Protocols

Synthesis

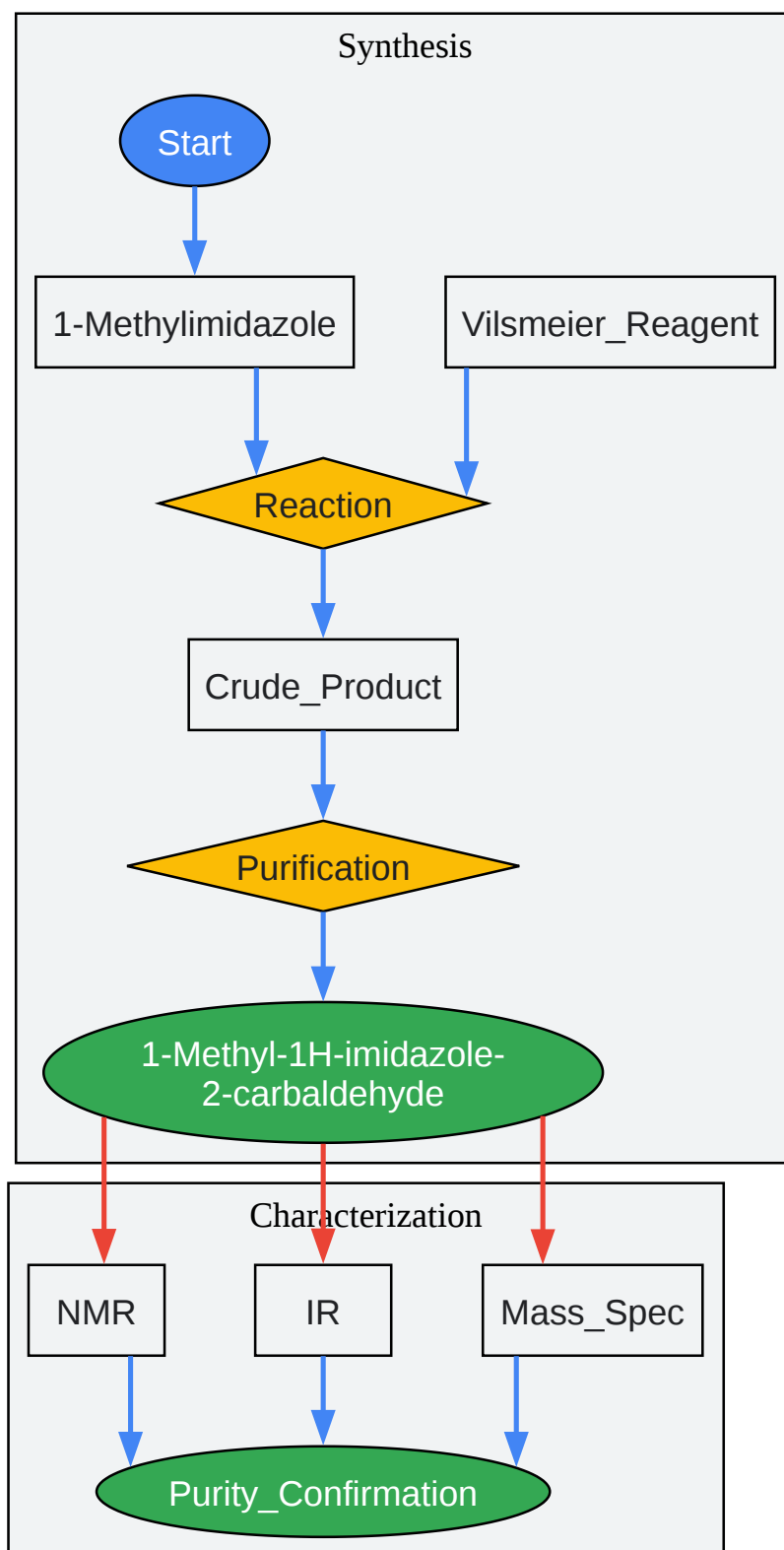
Vilsmeier-Haack Reaction: A primary method for the synthesis of **1-Methyl-1H-imidazole-2-carbaldehyde** is the Vilsmeier-Haack reaction.[1] This reaction introduces an aldehyde group into an electron-rich heterocycle.

- Procedure: 1-methylimidazole is treated with a Vilsmeier reagent, which is generated from phosphorus oxychloride and dimethylformamide. The reaction proceeds through a chloroiminium intermediate that selectively formylates the C-2 position of the imidazole ring. [1] Early methods often required harsh conditions, such as prolonged reflux in chlorinated solvents like dichloroethane, with moderate yields.[1]

Formylation of 1-Methylimidazole: Another synthetic route involves the direct formylation of 1-methylimidazole using formic acid or other formylating agents.[1]

Alkylation of Imidazole-2-carbaldehyde: A related synthesis involves the N-methylation of imidazole-2-carboxaldehyde. A general procedure for the methylation of imidazoles is as follows:

- Procedure: Under an inert atmosphere, suspend imidazole (1.0 eq) in an anhydrous solvent like DMF or THF in a round-bottom flask and cool to 0 °C.^[5] Add a strong base such as sodium hydride (1.1 eq) portion-wise.^[5] After stirring for 1 hour to ensure complete deprotonation, a methylating agent like methyl iodide (1.1 eq) is added dropwise.^[5] The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.^[5] The reaction progress is monitored by Thin Layer Chromatography (TLC).^[5] Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate.^[5] The crude product is then purified, typically by vacuum distillation.^[5]



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Synthesis and Characterization Workflow

Characterization

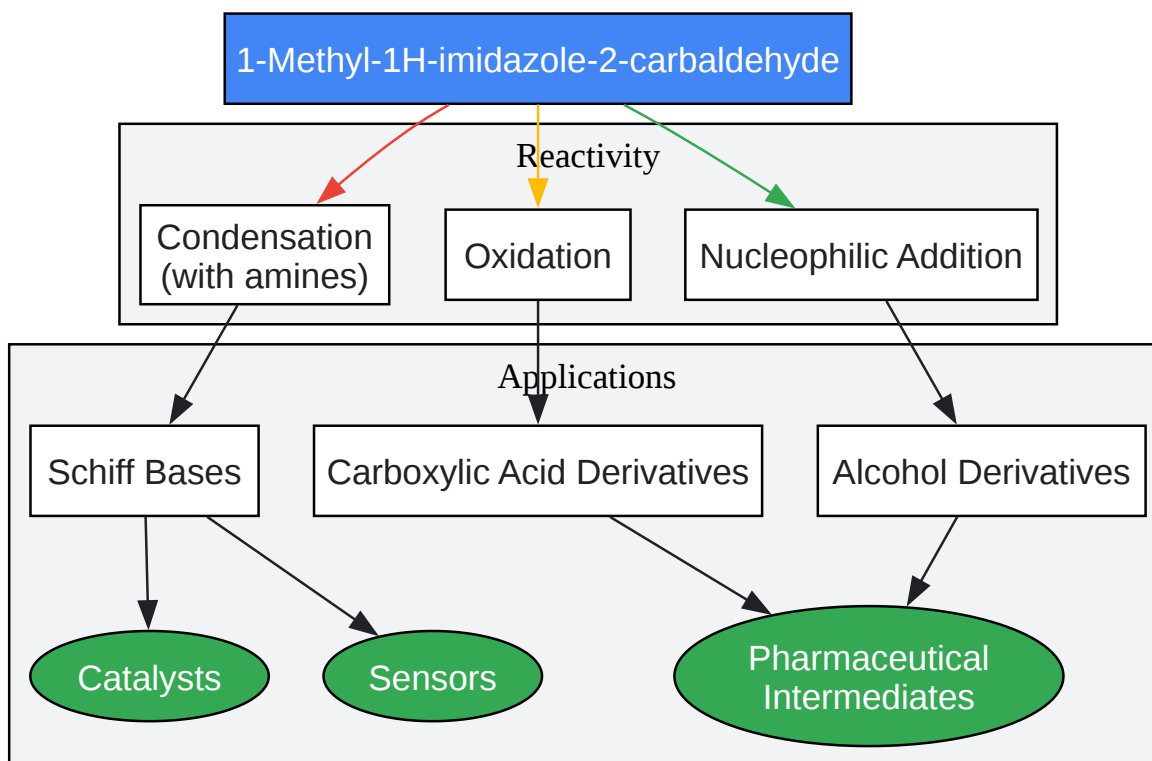
The identity and purity of synthesized **1-Methyl-1H-imidazole-2-carbaldehyde** are confirmed using standard spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy would show characteristic signals for the methyl group protons and the protons on the imidazole ring.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde carbonyl ($\text{C}=\text{O}$) stretching vibration. The NIST WebBook provides access to the gas-phase IR spectrum for this compound.[\[4\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (110.11 g/mol).[\[4\]](#)[\[6\]](#)

Reactivity and Chemical Properties

1-Methyl-1H-imidazole-2-carbaldehyde possesses dual reactivity due to the electron-rich nature of the imidazole ring and the electrophilic character of the aldehyde group.[\[1\]](#)

- Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution reactions.[\[1\]](#) The unprotonated nitrogen atom (N-3) acts as a strong electron-donating group through resonance.[\[1\]](#)
- Aldehyde Group: The aldehyde group is reactive and can participate in various transformations:
 - Condensation Reactions: It readily reacts with primary amines to form Schiff bases.[\[1\]](#) These Schiff base derivatives are valuable in catalysis and as metal ion sensors.[\[1\]](#)
 - Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.
 - Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols and other derivatives.



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Reactivity and Applications of the Molecule

Applications in Research and Development

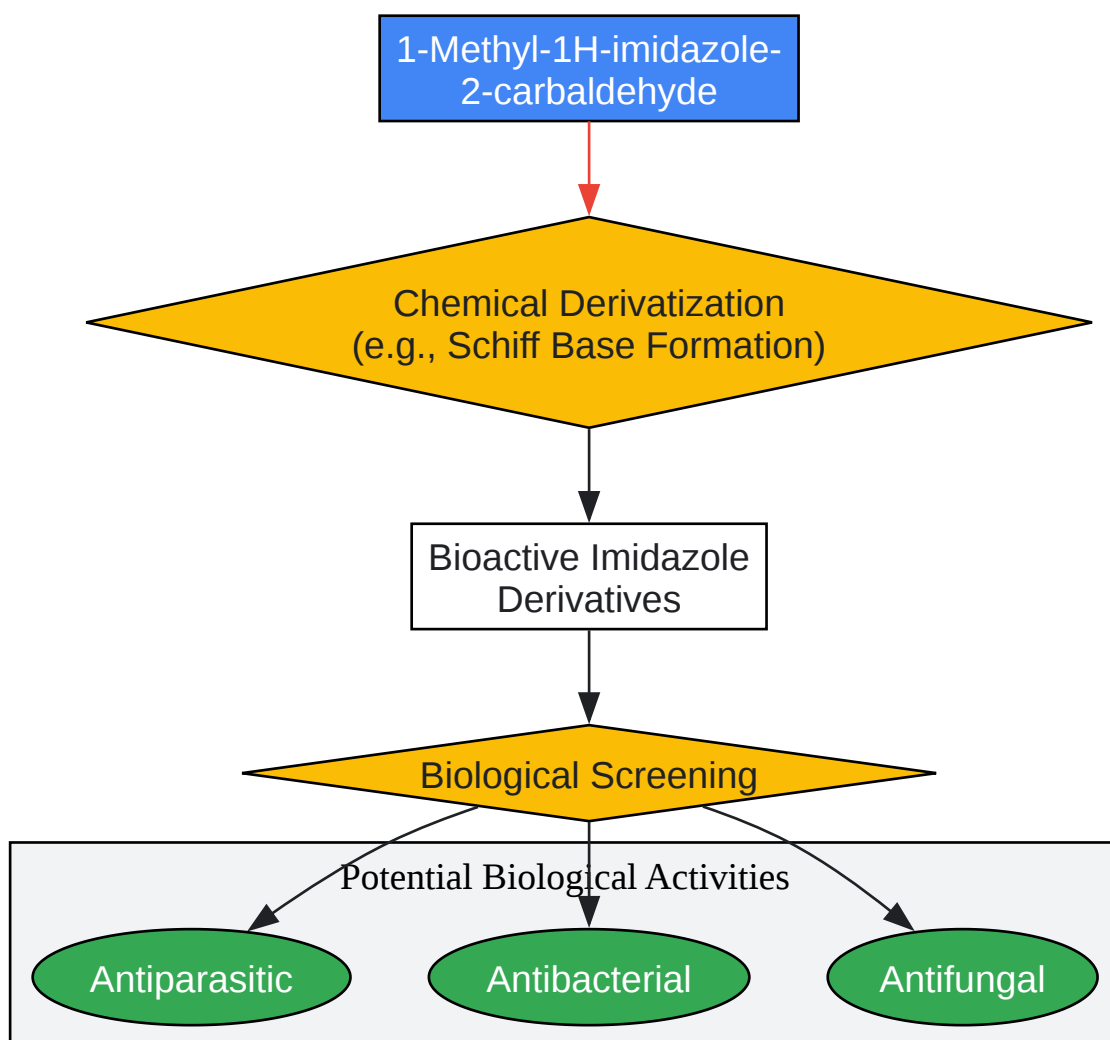
This compound is a valuable intermediate in several fields:

- **Organic Synthesis:** It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
- **Coordination Chemistry:** The imidazole moiety acts as a ligand, capable of coordinating with metal ions to form metal complexes.[1] These complexes have applications in catalysis and materials science.[1]
- **Medicinal Chemistry:** It is a precursor for the synthesis of various derivatives with potential biological activities.[1] Its Schiff bases have been explored for their antibacterial and antifungal properties.[1]

Biological Activity and Medicinal Chemistry Potential

While **1-Methyl-1H-imidazole-2-carbaldehyde** itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.

- **Antiparasitic Activity:** Derivatives have demonstrated potential leishmanicidal activity, suggesting applications in treating parasitic infections.[\[1\]](#)
- **Antimicrobial Properties:** Schiff bases derived from this compound have been investigated for their antibacterial and antifungal activities.[\[1\]](#)
- **Pharmacokinetic Profile:** Studies have indicated that **1-Methyl-1H-imidazole-2-carbaldehyde** does not significantly inhibit major cytochrome P450 enzymes, which suggests a favorable pharmacokinetic profile for potential drug candidates derived from it.[\[1\]](#)



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References

- 1. Buy 1-Methyl-1H-imidazole-2-carbaldehyde | 13750-81-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]

- 4. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [[webbook.nist.gov](#)]
- 5. [benchchem.com](#) [[benchchem.com](#)]
- 6. 1H-Imidazole-2-carboxaldehyde, 1-methyl- [[webbook.nist.gov](#)]
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